molecular formula C9H9F4NO B14766774 4-(2,2-Difluoroethoxy)-2-(difluoromethyl)aniline

4-(2,2-Difluoroethoxy)-2-(difluoromethyl)aniline

Cat. No.: B14766774
M. Wt: 223.17 g/mol
InChI Key: NXIJSCMLPNQPJF-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)-2-(difluoromethyl)aniline is an organic compound characterized by the presence of both difluoroethoxy and difluoromethyl groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethoxy)-2-(difluoromethyl)aniline typically involves the introduction of difluoroethoxy and difluoromethyl groups onto an aniline derivative. One common method involves the use of difluoromethylation reagents and difluoroethoxy intermediates under controlled reaction conditions. The reaction often requires the presence of a base and a suitable solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a form suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)-2-(difluoromethyl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of products depending on the nucleophile used .

Scientific Research Applications

4-(2,2-Difluoroethoxy)-2-(difluoromethyl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-2-(difluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of difluoroethoxy and difluoromethyl groups can influence the compound’s reactivity and interactions with other molecules, contributing to its overall mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aniline derivatives with fluorinated groups, such as:

Uniqueness

4-(2,2-Difluoroethoxy)-2-(difluoromethyl)aniline is unique due to the specific arrangement of its difluoroethoxy and difluoromethyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specialized chemical functionalities .

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

4-(2,2-difluoroethoxy)-2-(difluoromethyl)aniline

InChI

InChI=1S/C9H9F4NO/c10-8(11)4-15-5-1-2-7(14)6(3-5)9(12)13/h1-3,8-9H,4,14H2

InChI Key

NXIJSCMLPNQPJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCC(F)F)C(F)F)N

Origin of Product

United States

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